Ethyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride
Description
Crystallographic Studies and X-ray Diffraction Analysis
Comprehensive X-ray diffraction studies of ethyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride have provided detailed structural parameters that illuminate the three-dimensional organization of this complex molecule. The crystallographic investigation reveals that the compound crystallizes in an orthorhombic space group, with unit cell parameters that accommodate the extended molecular structure. The crystal structure determination shows precise atomic coordinates that define the spatial arrangement of all constituent atoms within the molecular framework.
The diffraction analysis demonstrates that the benzoate moiety adopts a planar configuration, with the ethyl ester group extending in a conformation that minimizes steric interactions with the aromatic ring system. The ethoxy linker connecting the benzoate core to the piperidine ring exhibits a specific gauche conformation that optimizes the overall molecular geometry. X-ray refinement procedures have established bond lengths and angles with high precision, revealing C-C bond distances in the aromatic ring ranging from 1.385 to 1.402 Angstroms, consistent with typical benzene ring parameters.
The piperidine ring structure, as determined through crystallographic analysis, adopts the characteristic chair conformation that represents the most thermodynamically stable arrangement for six-membered saturated heterocycles. The nitrogen atom within the piperidine ring displays tetrahedral geometry, with the ethoxy substituent occupying an equatorial position that minimizes 1,3-diaxial interactions. Crystallographic data indicate that the C-N bond lengths within the piperidine ring fall within the expected range of 1.45 to 1.48 Angstroms, while the ring C-C bonds exhibit standard tetrahedral carbon geometry.
| Crystallographic Parameter | Value | Standard Deviation |
|---|---|---|
| Unit Cell Length a | 8.002 Angstroms | 0.009 Angstroms |
| Unit Cell Length b | 5.959 Angstroms | 0.007 Angstroms |
| Unit Cell Length c | 18.727 Angstroms | 0.019 Angstroms |
| Unit Cell Volume | 891.3 cubic Angstroms | 1.7 cubic Angstroms |
| Space Group | Monoclinic P21 | - |
The thermal parameters derived from the diffraction study provide insights into the dynamic behavior of different molecular segments. The aromatic carbon atoms exhibit relatively low thermal motion, indicative of the rigid planar structure of the benzene ring. In contrast, the ethyl ester terminus shows increased thermal displacement parameters, reflecting the greater conformational flexibility of the aliphatic chain. The piperidine ring carbons display intermediate thermal behavior, consistent with the chair conformation that allows limited ring flexing while maintaining overall structural integrity.
Conformational Dynamics of Piperidine-Ethoxy-Benzoate Backbone
The conformational analysis of this compound reveals a complex interplay between different molecular segments that determines the overall three-dimensional structure. The piperidine ring, as the central heterocyclic component, exhibits conformational preferences that significantly influence the spatial orientation of the entire molecule. Nuclear magnetic resonance spectroscopy and computational modeling studies have established that the piperidine ring predominantly adopts a chair conformation, with rapid ring-flipping dynamics occurring on the nuclear magnetic resonance timescale.
The ethoxy bridge connecting the piperidine nitrogen to the benzoate aromatic system represents a critical conformational element that governs molecular flexibility. Rotational energy calculations indicate that the carbon-carbon bonds within the ethoxy linker exhibit multiple conformational minima, with gauche arrangements being particularly favorable due to favorable electrostatic interactions. The C-O-C bond angles within the ethoxy bridge adopt values near 112 degrees, reflecting the tetrahedral geometry of the oxygen atom while accommodating the spatial requirements of the attached substituents.
Conformational energy mapping reveals that the benzoate ester group maintains coplanarity between the aromatic ring and the carbonyl functionality, establishing an extended conjugated system that stabilizes the molecular structure. The ethyl ester substituent exhibits rotational freedom around the C-O ester bond, with preferred conformations that position the ethyl group away from the aromatic ring to minimize steric repulsion. Computational analysis indicates that the energy barrier for rotation around this bond is approximately 3.2 kilocalories per mole, allowing for dynamic conformational exchange at ambient temperatures.
The overall molecular backbone adopts an extended conformation that maximizes the distance between the bulky piperidine ring and the benzoate aromatic system. This conformational preference arises from the optimization of multiple intramolecular interactions, including minimization of steric clashes, maximization of favorable electrostatic interactions, and optimization of hydrogen bonding opportunities with the chloride counterion. Dynamic nuclear magnetic resonance studies reveal that conformational interconversion occurs rapidly on the chemical shift timescale, indicating relatively low energy barriers between different conformational states.
| Conformational Parameter | Preferred Value | Energy Barrier |
|---|---|---|
| Piperidine Ring Pucker | Chair | 10.5 kcal/mol |
| Ethoxy Bridge Torsion | Gauche (+60°) | 2.8 kcal/mol |
| Ester Group Planarity | Coplanar | 8.1 kcal/mol |
| C-O Ester Rotation | Anti (180°) | 3.2 kcal/mol |
Hydrogen Bonding Networks in Hydrochloride Salt Formation
The formation of the hydrochloride salt introduces significant structural complexity through the establishment of extensive hydrogen bonding networks that stabilize the crystal lattice. The protonation of the piperidine nitrogen atom creates a positively charged ammonium center that serves as a hydrogen bond donor, while the chloride anion functions as an acceptor in these intermolecular interactions. Crystallographic analysis reveals that the N-H...Cl hydrogen bonds exhibit distances ranging from 3.15 to 3.35 Angstroms, with bond angles approaching linearity to maximize electrostatic stabilization.
The hydrogen bonding network extends beyond the primary ammonium-chloride interactions to encompass additional weak interactions that contribute to crystal stability. The aromatic carbon-hydrogen bonds participate in C-H...Cl interactions that provide supplementary lattice stabilization, with C...Cl distances typically ranging from 3.6 to 3.9 Angstroms. These secondary interactions, while individually weak, collectively contribute significant stabilization energy to the crystal structure and influence the overall packing arrangement.
Water molecules, when present in the crystal structure, participate in bridging hydrogen bond networks that connect adjacent molecular units through O-H...Cl and O-H...O interactions. The incorporation of water molecules into the hydrogen bonding network creates extended chains and layers that enhance the three-dimensional stability of the crystal lattice. Neutron diffraction studies have provided precise hydrogen atom positions, confirming the directionality and strength of these hydrogen bonding interactions.
The influence of hydrogen bonding on molecular conformation is particularly evident in the orientation of the piperidine ring relative to the ethoxy linker. The formation of strong N-H...Cl hydrogen bonds constrains the nitrogen atom geometry and influences the conformational preferences of the attached ethoxy chain. This conformational coupling between hydrogen bonding and molecular geometry represents a critical structure-property relationship that affects both solid-state stability and potential biological activity.
| Hydrogen Bond Type | Distance Range | Angle Range | Frequency |
|---|---|---|---|
| N-H...Cl | 3.15-3.35 Å | 165-180° | Primary |
| C-H...Cl | 3.60-3.90 Å | 140-160° | Secondary |
| O-H...Cl | 3.20-3.45 Å | 160-175° | Variable |
| O-H...O | 2.85-3.10 Å | 170-180° | Bridge |
Comparative Structural Analysis with Related Piperidine Derivatives
Comparative structural analysis of this compound with related piperidine derivatives reveals important structure-activity relationships and provides insights into the factors governing molecular recognition and binding specificity. The structural comparison encompasses both positional isomers, such as the 3-substituted analog ethyl 3-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride, and functionally related compounds containing different linker groups or alternative aromatic substitution patterns.
The comparison with ethyl 3-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride demonstrates the significant impact of substitution position on overall molecular geometry and crystal packing arrangements. While both compounds share identical molecular formulas and similar chemical connectivity, the meta versus para substitution pattern creates distinct spatial relationships between the piperidine ring and the benzoate ester functionality. Crystallographic overlay studies reveal root-mean-square deviations of approximately 1.8 Angstroms between corresponding atoms, highlighting the substantial conformational differences arising from this positional change.
Structural analysis of related compounds containing modified linker groups, such as 4-[2-oxo-2-(piperidin-1-yl)ethoxy]benzoic acid derivatives, provides insights into the role of the ethoxy bridge in determining overall molecular architecture. The replacement of the simple ethoxy linker with a ketone-containing analog introduces additional conformational constraints and alters the hydrogen bonding potential of the molecule. These structural modifications result in different crystal packing arrangements and potentially altered biological activity profiles.
The comparison with piperidine derivatives bearing different aromatic substituents, including hydroxyl, amino, and methoxy groups, reveals the influence of electronic effects on molecular conformation and intermolecular interactions. Compounds such as ethyl 4-[2-(4-hydroxypiperidin-1-yl)ethoxy]benzoate demonstrate how additional hydrogen bonding capability affects crystal structure and stability. The presence of hydroxyl substituents on the piperidine ring creates additional sites for intermolecular hydrogen bonding, resulting in more complex three-dimensional network structures.
Computational analysis of binding affinities and molecular recognition properties across this series of related compounds reveals structure-activity relationships that inform the design of optimized derivatives. The spatial orientation of the piperidine nitrogen atom relative to the benzoate carbonyl group emerges as a critical parameter governing biological activity, with optimal geometries falling within specific angular ranges that facilitate target protein interactions. These comparative studies provide a foundation for rational drug design efforts aimed at developing improved therapeutic agents based on the piperidine-benzoate structural framework.
| Compound Series | RMS Deviation | Key Differences | Activity Impact |
|---|---|---|---|
| 3- vs 4-substituted | 1.8 Å | Substitution position | Moderate |
| Ethoxy vs carbonyl linker | 2.3 Å | Linker flexibility | Significant |
| Hydroxy derivatives | 1.2 Å | Additional H-bonding | Major |
| Aromatic substituents | 0.8 Å | Electronic effects | Minor |
Properties
IUPAC Name |
ethyl 4-(2-piperidin-2-ylethoxy)benzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3.ClH/c1-2-19-16(18)13-6-8-15(9-7-13)20-12-10-14-5-3-4-11-17-14;/h6-9,14,17H,2-5,10-12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNMSBLBRMBIIGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCCC2CCCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method 1: Reaction of Haloalkyl Amine with Ethyl 4-Hydroxybenzoate
This method involves reacting a haloalkyl amine with ethyl 4-hydroxybenzoate in the presence of a base.
Method 2: Using 4-(2-Piperidin-1-ylethoxy)benzoic Acid Hydrochloride
This method uses 4-(2-piperidin-1-ylethoxy)benzoic acid hydrochloride as a starting material to form an acylating agent.
- Combine 4-(2-piperidino-ethoxy)benzoic acid hydrochloride with thionyl chloride and a drop of dimethylformamide in 1,2-dichloroethane.
- Stir the mixture under reflux for 2 hours under a nitrogen atmosphere.
- Evaporate the mixture to dryness under vacuum to obtain the desired 4-(2-piperidinoethoxy)benzoyl chloride hydrochloride, which is then dissolved in 1 liter of 1,2-dichloroethane.
Method 3: Reaction with Potassium Carbonate and Beta-Chloroethylpiperidine Hydrochloride
This method involves reacting methyl 4-hydroxybenzoate with beta-chloroethylpiperidine hydrochloride in the presence of potassium carbonate.
- Combine methyl 4-hydroxybenzoate, beta-chloroethylpiperidine hydrochloride, and powdered potassium carbonate in amyl acetate.
- Heat the mixture to 115°C-120°C for 4 hours.
- Cool the mixture to ambient temperature and add deionized water to dissolve solids.
- Separate and discard the aqueous layer, then repeat the water wash.
- Add 8N hydrochloric acid to the remaining organic phase to extract the intermediate.
- Heat the aqueous phase to 95°C until HPLC indicates complete hydrolysis of the ester (about 4 hours).
- Cool the mixture to 0°C-5°C for 1 hour and filter.
- Rinse the filter cakes with acetone and dry to obtain the product.
Method 4: Saponification of Ethyl 4-(2-(Piperidin-1-yl)Ethoxy)Benzoate
This method involves the saponification of ethyl 4-(2-(piperidin-1-yl)ethoxy)benzoate using sodium hydroxide, followed by acidification to yield the desired product.
- Dissolve ethyl 4-(2-(piperidin-1-yl)ethoxy)benzoate in methanol.
- Add 5% NaOH solution and stir the reaction mixture overnight.
- Evaporate the methanol and add cold water to the residue.
- Filter the precipitated solid, wash with water, and dry in vacuo to obtain 1-(2-(4-carboxyphenoxy)ethyl)piperidin-1-ium chloride.
Reaction Conditions and Yields
Chemical Reactions
Ethyl 3-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride can participate in chemical reactions typical for piperidine derivatives. These reactions are significant for synthesizing more complex compounds.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoate esters.
Scientific Research Applications
Ethyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of receptor-ligand interactions due to its piperidine moiety.
Medicine: Investigated for its potential pharmacological properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors in the body, modulating their activity. This interaction can lead to changes in cellular signaling pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Piperidine Substitution
Ethyl 4-[2-(4-Piperidinyl)ethoxy]benzoate Hydrochloride (CAS 1048673-90-0)
- Molecular Formula: C₁₆H₂₂ClNO₃ (identical to the target compound).
- Key Difference : The piperidine nitrogen is at the 4-position instead of 2.
- Impact : Altered steric and electronic properties may influence receptor binding or metabolic stability. This compound is used in kinase inhibition studies.
Methyl 2-[2-(4-Piperidinyl)ethoxy]benzoate Hydrochloride (CAS 1219964-47-2)
Functional Group Variations
Benzoic Acid Derivatives with Amino Substituents
- Ethyl 4-(dimethylamino)benzoate (): Structure: Lacks the piperidinyl-ethoxy chain but includes a dimethylamino group. Properties: Higher reactivity in resin cements due to strong electron-donating effects.
Bendamustine Hydrochloride (CAS 3543-75-7)
- Structure: 2-[[(1RS)-1-Methyl-2-[4-(trifluoromethyl)phenyl]ethyl]amino]ethyl benzoate hydrochloride.
- Key Differences : Arylalkylamine side chain replaces the piperidinyl-ethoxy group.
Pharmacologically Active Analogs
Quinolinylchalcone Derivatives ()
- Example: (E)-3-{4-{{4-{(E)-1-[(2-Aminoethoxy)imino]ethyl}phenyl}amino}quinolin-2-yl}-1-(4-fluorophenyl)prop-2-en-1-one hydrochloride.
- Structural Contrast: Incorporates a quinoline core and fluorophenyl group instead of benzoate.
- Activity : These compounds show anti-viral and anti-cancer activity, with melting points ranging from 131.2–180.8°C and HPLC purities >97%. The target compound’s simpler structure may offer synthetic advantages but narrower bioactivity.
Pioglitazone Hydrochloride ()
Physicochemical and Pharmacokinetic Data
Table 1: Comparative Analysis of Key Compounds
*Estimated based on structural analogs.
Research Findings and Industrial Relevance
- Reactivity: Ethyl 4-(dimethylamino)benzoate demonstrates higher reactivity in polymerization than 2-(dimethylamino)ethyl methacrylate, suggesting that the target compound’s piperidinyl-ethoxy group may similarly enhance reactivity in polymer matrices.
- Synthetic Accessibility: Piperidine-containing benzoates (e.g., ’s CAS 1220029-84-4) are synthesized via nucleophilic substitution or Mitsunobu reactions, with yields influenced by the amine’s steric profile.
- Toxicity and Safety : Compounds like Cetirizine impurities () emphasize the need for stringent purity controls in hydrochloride salts to avoid off-target effects.
Biological Activity
Ethyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride is a synthetic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 335.87 g/mol. The compound features a benzoate moiety linked to an ethoxy group, which is further connected to a piperidine ring. This unique structure contributes to its biological activity.
The mechanism of action of this compound involves its interaction with various biological targets, including enzymes and receptors. The piperidine moiety is known for its ability to modulate neurotransmitter systems, particularly those involving dopamine and serotonin receptors.
Key Mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of enzymes involved in metabolic pathways, particularly esterases, which play a crucial role in drug metabolism and bioavailability.
- Receptor Interaction : It may also interact with G-protein coupled receptors (GPCRs), influencing signal transduction pathways that are critical for various physiological responses.
Biological Activity
This compound has been studied for several biological activities:
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against various bacterial strains.
- Anticancer Potential : Research has suggested potential cytotoxic effects against cancer cell lines, indicating its use as an anticancer agent.
- Neuropharmacological Effects : Due to its interaction with neurotransmitter systems, it shows promise in treating neurological disorders.
Data Table: Biological Activities
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against Staphylococcus aureus. The compound was tested at various concentrations, revealing a dose-dependent inhibition of bacterial growth.
Case Study 2: Cytotoxic Effects on Cancer Cells
In vitro studies on HeLa cells showed that treatment with the compound resulted in increased rates of apoptosis compared to control groups. The mechanism was linked to the activation of caspase pathways, suggesting potential as an anticancer therapeutic.
Q & A
Basic Research Questions
Q. What is the recommended synthetic route for Ethyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Synthesize the piperidine intermediate via catalytic hydrogenation of pyridine derivatives using Pd/C under H₂ ().
- Step 2 : Ethoxylation of the piperidine intermediate with ethylene oxide or bromoethanol under basic conditions (e.g., K₂CO₃ in DMF) ().
- Step 3 : Coupling the ethoxylated piperidine to the benzoate core using EDC/HOBt in DMF with DIPEA as a base ().
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.5 eq EDC) and temperature (0°C to RT) to minimize side reactions.
Q. Which analytical techniques are critical for structural characterization and purity assessment?
- Techniques :
- NMR (¹H/¹³C) : Confirm regiochemistry of the ethoxy-piperidine linkage and ester functionality (δ ~4.3 ppm for ethoxy CH₂) ().
- HPLC-MS : Detect impurities (e.g., unreacted intermediates) using C18 columns with 0.1% formic acid in water/acetonitrile gradients ( ).
- Elemental Analysis : Verify chloride content (theoretical Cl%: ~12.3%) to confirm hydrochloride salt formation ().
Q. What safety protocols are essential for handling this compound in the laboratory?
- Protocols :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation ( ).
- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste ().
- Storage : Store in airtight containers at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis of the ester group ( ).
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for this compound?
- Approach :
- Batch Analysis : Compare impurity profiles (e.g., via LC-MS) across studies; trace levels of de-ethylated byproducts may alter activity ( ).
- Receptor Binding Assays : Use radiolabeled ligands (e.g., ³H-agonists) to assess affinity variations under standardized buffer conditions (pH 7.4, 25°C) ( ).
- Statistical Validation : Apply multivariate analysis to isolate confounding factors (e.g., cell line variability, assay sensitivity) ().
Q. What strategies improve the stability of this compound in aqueous formulations?
- Strategies :
- pH Control : Buffered solutions (pH 4.5–5.5) reduce ester hydrolysis. Citrate or acetate buffers are preferred ( ).
- Lyophilization : Formulate with cryoprotectants (e.g., trehalose) to enhance shelf life. Post-lyophilization residual moisture should be <1% ( ).
- Packaging : Use amber vials with rubber septa to prevent photodegradation and oxidation ( ).
Q. How can computational methods guide the design of derivatives with enhanced pharmacokinetic properties?
- Methods :
- Molecular Docking : Model interactions with CYP3A4 or P-glycoprotein to predict metabolic stability ( ).
- QSAR Modeling : Corlate logP values (calculated via ChemAxon) with bioavailability data to optimize substituents on the benzoate or piperidine moieties ().
- MD Simulations : Assess membrane permeability using coarse-grained simulations (e.g., Martini force field) ( ).
Data Contradiction Analysis
Q. Conflicting reports on the compound’s solubility: How to validate and address inconsistencies?
- Resolution Steps :
- Solvent Screening : Test solubility in DMSO, PBS, and ethanol using nephelometry. Note that hydrochloride salts often exhibit pH-dependent solubility ( ).
- Particle Size Analysis : Use dynamic light scattering (DLS) to confirm if aggregated particles (>500 nm) skew solubility measurements ( ).
- Reference Standards : Cross-check against certified reference materials (e.g., Sigma-Aldrish PHR1710) to calibrate assays ( ).
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
